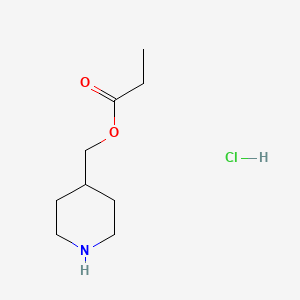
3-Bromo-2-cloro-5-yodopirina
Descripción general
Descripción
3-Bromo-2-chloro-5-iodopyridine: is a halogenated pyridine derivative with the molecular formula C5H2BrClIN . This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structure, which includes three different halogen atoms attached to the pyridine ring. The presence of bromine, chlorine, and iodine atoms makes it a versatile intermediate for various chemical reactions and applications.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-2-chloro-5-iodopyridine is used as a building block in the synthesis of complex organic molecules. Its halogen atoms serve as versatile handles for further functionalization through various chemical reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for the development of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the chemical industry, 3-Bromo-2-chloro-5-iodopyridine is employed in the synthesis of agrochemicals, dyes, and advanced materials. Its unique structure allows for the creation of compounds with specific properties tailored for industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method includes the sequential halogenation of pyridine, where each halogen is introduced under specific conditions to achieve the desired substitution pattern. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, followed by chlorination using thionyl chloride or sulfuryl chloride, and finally iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of 3-Bromo-2-chloro-5-iodopyridine may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure precise control over reaction conditions and minimize the risk of hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-chloro-5-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions, where the halogen atoms are replaced by aryl or alkyl groups.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, alcohols, and thiols in the presence of a base.
Coupling Reactions: Palladium or nickel catalysts, boronic acids, stannanes, or alkenes.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield biaryl compounds, while nucleophilic substitution with amines can produce aminopyridine derivatives .
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-chloro-5-iodopyridine and its derivatives depends on the specific application and target. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. For example, halogenated pyridines can act as enzyme inhibitors by binding to the active site and blocking substrate access .
Comparación Con Compuestos Similares
- 2-Bromo-5-chloropyridine
- 3-Bromo-5-iodopyridine
- 2-Chloro-5-iodopyridine
- 3-Bromo-2-iodopyridine
Comparison: 3-Bromo-2-chloro-5-iodopyridine is unique due to the presence of three different halogen atoms, which provides greater versatility in chemical reactions compared to compounds with fewer halogens. This unique substitution pattern allows for selective functionalization and the creation of diverse derivatives with tailored properties .
Propiedades
IUPAC Name |
3-bromo-2-chloro-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYGSKKFDUFJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697685 | |
| Record name | 3-Bromo-2-chloro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211586-80-9 | |
| Record name | 3-Bromo-2-chloro-5-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211586-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-chloro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-chloro-5-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1452368.png)



![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)








![N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1452390.png)
